4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
Overview
Description
4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound It is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 4-position, a pyrrolidinyl group at the 6-position, and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dichloropyrimidine and pyrrolidine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The pyrrolidine is added to a solution of 2-chloro-4,6-dichloropyrimidine in the solvent, followed by the addition of the base. The reaction mixture is then heated to a temperature of around 80-100°C for several hours.
Purification: After the reaction is complete, the product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) or DMF.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyrimidine derivative.
Scientific Research Applications
4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrolidinyl group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine: Lacks the trifluoromethyl group, which can affect its chemical properties and biological activity.
2-(Trifluoromethyl)-4,6-dichloropyrimidine:
6-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine: Lacks the chloro group, which can impact its chemical behavior and interactions.
Uniqueness
4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrrolidinyl group can improve its binding affinity and selectivity for specific molecular targets.
Properties
IUPAC Name |
4-chloro-6-pyrrolidin-1-yl-2-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3/c10-6-5-7(16-3-1-2-4-16)15-8(14-6)9(11,12)13/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFALRODPJFKTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674274 | |
Record name | 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189872-15-8 | |
Record name | 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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